![molecular formula C11H22O6 B091199 (2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane CAS No. 17152-57-7](/img/structure/B91199.png)
(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a type of oxolane, which is a cyclic ether that contains an oxygen atom in a five-membered ring. The chemical formula of (2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane is C14H24O6.
Wirkmechanismus
The mechanism of action of ((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane is not fully understood. However, studies have suggested that it may interact with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane has been shown to have various biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane in lab experiments is its potential as a chiral building block. This compound can be used to synthesize other complex molecules with specific stereochemistry. However, the synthesis process is complex and requires expertise in organic chemistry. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in lab experiments.
Zukünftige Richtungen
There are several future directions for research on ((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane. One direction is to further investigate its potential as a starting material for the synthesis of novel drug candidates. Another direction is to study its effects on specific enzymes and receptors in the body to better understand its mechanism of action. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of ((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane involves a multi-step process that requires specific reagents and conditions. One such method involves the use of a chiral auxiliary, which helps to control the stereochemistry of the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane has shown potential for use in various scientific research applications. One such application is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of novel drug candidates. This compound has also been studied for its potential use as a chiral building block in the synthesis of other complex molecules.
Eigenschaften
CAS-Nummer |
17152-57-7 |
---|---|
Produktname |
(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane |
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7(13-2)8-9(14-3)10(15-4)11(16-5)17-8/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11-/m1/s1 |
InChI-Schlüssel |
MWCGWFVDFLEGFY-ZKKRXERASA-N |
Isomerische SMILES |
COC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC)OC)OC)OC |
SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
Kanonische SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
Synonyme |
Methyl 2-O,3-O,5-O,6-O-tetramethyl-β-D-galactofuranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.